molecular formula C16H21NO3 B7662217 [1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxan-2-yl)methanone

[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxan-2-yl)methanone

Cat. No.: B7662217
M. Wt: 275.34 g/mol
InChI Key: OUTCYBRBNNBUPF-UHFFFAOYSA-N
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Description

[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxan-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using different methods and has been studied for its properties, mechanism of action, and potential advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of [1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxan-2-yl)methanone has been studied in detail. The compound has been reported to inhibit the activity of enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. It has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has been reported to interact with DNA and RNA, leading to the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. The compound has been reported to exhibit antioxidant activity, which could be beneficial in preventing oxidative damage to cells. It has also been reported to exhibit anti-inflammatory activity, which could be beneficial in preventing inflammation-related diseases. In addition, the compound has been reported to exhibit neuroprotective activity, which could be beneficial in preventing neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxan-2-yl)methanone has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and has been reported to exhibit various biological activities, making it a potentially useful tool in scientific research. However, the compound has also been reported to exhibit low solubility in water, which could limit its use in certain experiments.

Future Directions

There are several future directions for the study of [1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxan-2-yl)methanone. One potential direction is the study of the compound's potential use as a ligand in coordination chemistry. Another potential direction is the study of the compound's potential use as a chiral auxiliary in asymmetric synthesis. Additionally, the compound's potential use as a therapeutic agent for various diseases could be further explored. Finally, the development of more efficient synthesis methods for the compound could also be a future direction for research.

Synthesis Methods

The synthesis of [1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxan-2-yl)methanone has been achieved using different methods. One of the methods involves the reaction of 1,2,3,4-tetrahydroisoquinoline with formaldehyde and subsequent cyclization with 2,3-epoxypropanol. Another method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with formaldehyde and subsequent cyclization with ethylene oxide. Both methods have been reported to yield the desired product in good yields.

Scientific Research Applications

[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxan-2-yl)methanone has been studied for its potential applications in various scientific research fields. The compound has been reported to exhibit antimicrobial, antifungal, and antiviral activities. It has also been studied for its potential anticancer properties. The compound has been reported to induce apoptosis in cancer cells and inhibit the growth of cancer cells. In addition, the compound has been studied for its potential use as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis.

Properties

IUPAC Name

[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxan-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c18-11-14-13-6-2-1-5-12(13)8-9-17(14)16(19)15-7-3-4-10-20-15/h1-2,5-6,14-15,18H,3-4,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTCYBRBNNBUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(=O)N2CCC3=CC=CC=C3C2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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